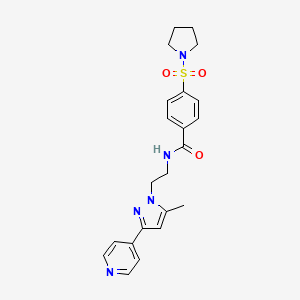
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant biological activity. Its molecular formula is C20H19N7O and it has a molecular weight of 373.42 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure
The compound features a unique structure that includes:
- A pyridine ring, which is known for its role in biological activity.
- A pyrazole moiety, contributing to its pharmacological properties.
- A pyrrolidine sulfonamide group, which enhances its interaction with biological targets.
Research indicates that the compound's biological activity may be attributed to its ability to modulate various signaling pathways. The presence of the pyridinyl and pyrazolyl groups suggests potential interactions with enzymes and receptors involved in cell signaling, particularly those related to cancer proliferation and neurodegenerative diseases.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyrazole and pyridine rings have been shown to inhibit tumor growth in various cancer cell lines. The compound's IC50 values against specific cancer types are critical for understanding its efficacy:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 15.2 | |
| This compound | MCF7 (Breast) | 12.8 |
Neuroprotective Effects
In addition to its anticancer properties, this compound may also exhibit neuroprotective effects. Studies on related compounds have shown that they can protect neuronal cells from oxidative stress and apoptosis. The mechanism likely involves the modulation of neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the effects of similar compounds on tumor growth inhibition. The study reported that compounds with structural similarities to this compound demonstrated significant tumor reduction in xenograft models, indicating strong potential for further development as therapeutic agents .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of pyrazole derivatives. It was found that these compounds could significantly reduce neuronal cell death induced by neurotoxic agents in vitro, suggesting that this compound may have similar protective effects .
Propriétés
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-17-16-21(18-8-10-23-11-9-18)25-27(17)15-12-24-22(28)19-4-6-20(7-5-19)31(29,30)26-13-2-3-14-26/h4-11,16H,2-3,12-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYISCFJBZAGUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













